

# physical and chemical properties of 5-Nitro-2-(phenylsulfonyl)pyridine

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Compound of Interest

Compound Name: 5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No.: B3056243

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# An In-depth Technical Guide to 5-Nitro-2-(phenylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**5-Nitro-2-(phenylsulfonyl)pyridine** is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 2-position. The presence of the strongly electron-withdrawing nitro and phenylsulfonyl groups significantly influences the electronic properties of the pyridine ring, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential biological activities of this compound.

## **Core Physical and Chemical Properties**

The fundamental physicochemical properties of **5-Nitro-2-(phenylsulfonyl)pyridine** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.



Property	Value	Source
CAS Number	69770-61-2	[1]
Molecular Formula	C11H8N2O4S	Calculated
Molecular Weight	264.26 g/mol	Calculated
Melting Point	112-115 °C	[1]
Boiling Point (Predicted)	481.0 ± 30.0 °C	[1]
Density (Predicted)	1.445 ± 0.06 g/cm <sup>3</sup>	[1]
Synonyms	5-NITRO-2-PYRIDINYL PHENYL SULFONE, 5-nitro-2- benzenesulfonyl-pyridine, Pyridine, 5-nitro-2- (phenylsulfonyl)-	[1]

Note: Predicted values are based on computational models and may differ from experimental values.

### Solubility

Experimentally determined solubility data for **5-Nitro-2-(phenylsulfonyl)pyridine** in common laboratory solvents is not readily available in the reviewed literature. However, based on its structure—a polar aromatic system—it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform.

### **Spectral Data**

Detailed experimental spectral data such as <sup>1</sup>H NMR and <sup>13</sup>C NMR for **5-Nitro-2-** (phenylsulfonyl)pyridine are not explicitly reported in the available literature. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated:

• ¹H NMR: The proton spectrum would likely show characteristic signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring, being part of an electron-deficient system, would be expected to appear at a lower field (higher ppm).



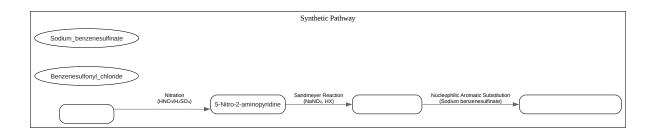
- 13C NMR: The carbon spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the pyridine ring, particularly those adjacent to the nitrogen and the sulfonyl group, would be significantly deshielded.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm<sup>-1</sup> and 1350-1300 cm<sup>-1</sup>), the sulfonyl group (around 1350-1300 cm<sup>-1</sup> and 1160-1120 cm<sup>-1</sup>), and the aromatic C-H and C=C bonds.

## **Synthesis and Purification**

While a specific, detailed experimental protocol for the synthesis of **5-Nitro-2- (phenylsulfonyl)pyridine** is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of nitropyridines and phenylsulfonyl pyridines. A common approach would involve a two-step process:

- Nitration of a suitable pyridine precursor.
- Introduction of the phenylsulfonyl group.

A potential synthetic pathway is illustrated below.



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Caption: Plausible synthetic workflow for 5-Nitro-2-(phenylsulfonyl)pyridine.

## **Experimental Protocol (Hypothetical)**

Step 1: Synthesis of 5-Nitro-2-aminopyridine

A general procedure for the nitration of 2-aminopyridine involves its careful addition to a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[2]

Step 2: Conversion to 5-Nitro-2-halopyridine

The resulting 5-nitro-2-aminopyridine can be converted to a 2-halo derivative (e.g., 2-chloro or 2-bromo) via a Sandmeyer reaction, which involves treatment with sodium nitrite in the presence of a hydrohalic acid.

#### Step 3: Synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine

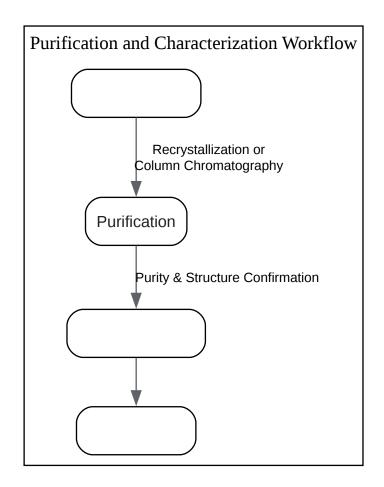
The final product can be obtained through a nucleophilic aromatic substitution reaction between the 5-nitro-2-halopyridine and sodium benzenesulfinate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

#### **Purification and Characterization**

Purification of the final product would likely involve recrystallization from a suitable solvent or column chromatography on silica gel.[3] Characterization would be performed using standard analytical techniques:

- Melting Point: To determine the purity of the compound.
- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To confirm the structure.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy: To identify the functional groups.





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Caption: General workflow for purification and characterization.

## Reactivity

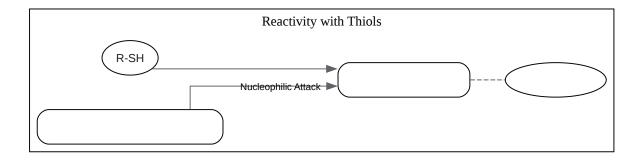
The reactivity of **5-Nitro-2-(phenylsulfonyl)pyridine** is dictated by the electronic nature of its substituents. The phenylsulfonyl group at the 2-position is a good leaving group, and the electron-withdrawing nitro group at the 5-position further activates the pyridine ring towards nucleophilic aromatic substitution.

#### **Reaction with Thiols**

Phenylsulfonyl pyridine derivatives are known to be reactive towards thiols.[4][5] This reactivity is of interest for applications in bioconjugation chemistry, where site-specific modification of proteins containing cysteine residues is desired. The reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the phenylsulfonyl group, leading to its



displacement. The presence of the nitro group in **5-Nitro-2-(phenylsulfonyl)pyridine** is expected to enhance this reactivity by further polarizing the C-S bond.



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Caption: Reaction of **5-Nitro-2-(phenylsulfonyl)pyridine** with a thiol.

## **Biological Activity and Potential Applications**

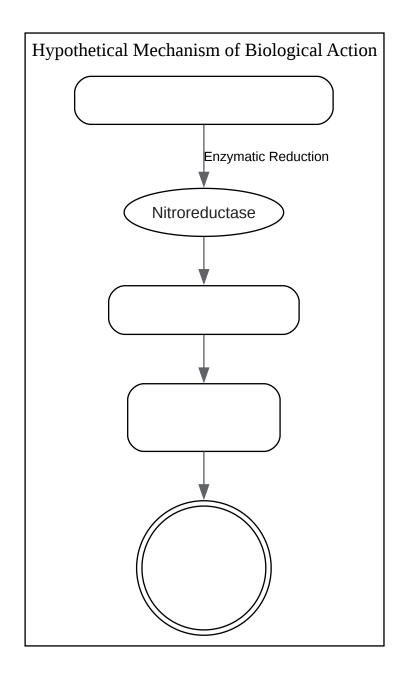
While specific biological studies on **5-Nitro-2-(phenylsulfonyl)pyridine** are limited in the public domain, the presence of the nitro-aromatic moiety suggests potential for a range of biological activities.

#### **Antimicrobial and Anticancer Potential**

Nitro-containing heterocyclic compounds are a well-established class of therapeutic agents with broad-spectrum antimicrobial and anticancer activities.[6][7] The mechanism of action often involves the enzymatic reduction of the nitro group within the target cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.

For instance, the antitubercular drug PA-824, a nitroimidazole, is a prodrug that is activated by a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis.[8] Similarly, 5-nitro-1,10-phenanthroline has been shown to have a dual mechanism of action against M. tuberculosis, acting directly on the bacterium and also modulating the host's immune response. [9][10] It is plausible that **5-Nitro-2-(phenylsulfonyl)pyridine** could exert its biological effects through a similar reductive activation pathway.





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Caption: Hypothetical reductive activation pathway for biological activity.

## **Experimental Protocols for Biological Evaluation**

Should this compound be investigated for its biological activity, standard assays would be employed.



- Antimicrobial Activity: The minimum inhibitory concentration (MIC) would be determined against a panel of pathogenic bacteria and fungi using broth microdilution or agar dilution methods.
- Anticancer Activity: The cytotoxic effects would be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.
- Mechanism of Action Studies: To investigate a potential reductive activation pathway, studies could be conducted using cell lines with varying levels of nitroreductase activity.

### Conclusion

**5-Nitro-2-(phenylsulfonyl)pyridine** is a compound with interesting chemical properties stemming from its electron-deficient pyridine ring. Its reactivity towards thiols suggests potential applications in bioconjugation. Furthermore, the presence of the nitro group points towards a potential for biological activity, particularly in the antimicrobial and anticancer arenas, likely through a mechanism involving reductive activation. While there is a need for more detailed experimental data on its synthesis, solubility, and spectral characteristics, this technical guide provides a solid foundation for researchers interested in exploring the potential of this molecule. Further investigation into its biological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.

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